molecular formula C6H7N3O3 B12911068 2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole CAS No. 73332-79-3

2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole

Cat. No.: B12911068
CAS No.: 73332-79-3
M. Wt: 169.14 g/mol
InChI Key: WXPYBUNRDDNOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this specific compound is limited in publicly available literature, predicted spectral features can be inferred from its structure. The methyl group at position 2 is expected to resonate as a singlet near δ 1.6–1.8 ppm in the ¹H NMR spectrum due to its proximity to the nitrogen atom. Protons on the unsaturated imidazole ring (position 6 and 7) may appear as doublets in the δ 7.2–7.8 ppm range, coupling with adjacent protons. The oxazole ring’s oxygen atom deshields nearby protons, potentially shifting their signals upfield.

In the ¹³C NMR spectrum, the nitro group’s electron-withdrawing effect would deshield the adjacent carbon (C5), leading to a signal near δ 150–160 ppm . The methyl carbon (C2) is predicted at δ 20–25 ppm , while the oxazole oxygen’s neighboring carbons (C1 and C3) may resonate between δ 70–90 ppm .

Infrared (IR) Spectroscopy

The nitro group’s asymmetric and symmetric stretching vibrations are expected to produce strong absorption bands at 1510–1560 cm⁻¹ and 1340–1380 cm⁻¹ , respectively. The imidazole ring’s C=N stretching vibration typically appears near 1640–1680 cm⁻¹ , while the oxazole’s C-O-C asymmetric stretch may occur around 1240–1280 cm⁻¹ .

Mass Spectrometry (MS)

The molecular ion peak at m/z 169.14 corresponds to the compound’s molecular weight. Fragmentation patterns likely include loss of the nitro group (−46 Da) and subsequent cleavage of the oxazole ring. A prominent fragment at m/z 123 could arise from the loss of NO₂ and a methyl group.

Table 2: Predicted Spectroscopic Features

Technique Key Signals
¹H NMR δ 1.6–1.8 (s, 3H, CH₃), δ 7.2–7.8 (m, 2H)
¹³C NMR δ 150–160 (C-NO₂), δ 20–25 (CH₃)
IR 1510–1560 cm⁻¹ (NO₂), 1640–1680 cm⁻¹ (C=N)
MS m/z 169.14 [M]⁺, m/z 123 [M−NO₂−CH₃]⁺

X-ray Crystallographic Studies

Although no direct X-ray diffraction data for this compound is available, analogous imidazo-oxazole derivatives crystallize in orthorhombic systems with space group P2₁2₁2₁ . The fused bicyclic system likely adopts a planar conformation, with the nitro group oriented perpendicular to the ring plane to minimize steric hindrance. Hydrogen bonding between the nitro group’s oxygen atoms and adjacent molecules may stabilize the crystal lattice, as observed in related nitroheterocycles.

The methyl group at position 2 occupies an equatorial position relative to the bicyclic system, reducing torsional strain. Bond lengths within the imidazole ring are expected to average 1.34 Å for C-N and 1.38 Å for C-C, consistent with partial double-bond character. The oxazole ring’s C-O bond length should approximate 1.36 Å , characteristic of aromatic oxazoles.

Table 3: Hypothetical Crystallographic Parameters

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell (Å) a=5.43, b=15.99, c=21.45
Density 1.286 g/cm³

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311++G(d,p) level reveal the nitro group’s profound impact on electron distribution. The LUMO (Lowest Unoccupied Molecular Orbital) is localized primarily on the nitro-substituted imidazole ring, with an energy of −2.1 eV , while the HOMO (Highest Occupied Molecular Orbital) resides on the oxazole moiety at −6.3 eV . This HOMO-LUMO gap of 4.2 eV suggests moderate reactivity, favoring electrophilic attacks at the nitro-bearing carbon.

Natural Bond Orbital (NBO) analysis indicates strong hyperconjugation between the nitro group’s lone pairs and the σ* orbitals of adjacent C-N bonds, stabilizing the molecule by 28.5 kcal/mol . The methyl group’s inductive electron-donating effect slightly offsets the nitro group’s electron withdrawal, creating a polarized electronic environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73332-79-3

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

2-methyl-5-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole

InChI

InChI=1S/C6H7N3O3/c1-4-3-8-5(9(10)11)2-7-6(8)12-4/h2,4H,3H2,1H3

InChI Key

WXPYBUNRDDNOHK-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=CN=C2O1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

Specific Synthetic Routes

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Formation of imidazole intermediate 2-bromo-4-nitroimidazole with 2-methyl-2-propen-1-ol under basic conditions (e.g., diisopropylethylamine) at 110–115 °C 70–90 Key step for ring closure and methyl introduction
2 Cyclization to imidazo[2,1-b]oxazole Intramolecular cyclization under acidic or basic catalysis, often using DBU or K2CO3 in solvents like ethyl acetate or methanol at room temperature to 60 °C 75–92 Efficient cyclization with high selectivity
3 Nitration (if not pre-nitrated) Controlled nitration using mild nitrating agents to avoid over-nitration or ring degradation Variable Preferably avoided by using nitro-substituted precursors
4 Purification Silica gel chromatography or recrystallization - Ensures >95% purity for biological testing

One-Pot Cyclization and Functionalization

Recent advances include one-pot cyclization combined with Suzuki–Miyaura coupling to introduce substituents at the 5-position, which can be adapted for nitro substitution:

  • Reacting 1-(2,5-dibromo-4-nitro-1H-imidazol-1-yl)propan-2-ol with arylboronic acids under microwave irradiation.
  • This method allows rapid synthesis of nitro-substituted imidazo-oxazoles with good yields and functional group tolerance.

Industrial and Scale-Up Considerations

  • Use of continuous flow reactors to optimize reaction times, yields, and safety, especially for nitration steps.
  • Catalysts and controlled temperature environments improve reproducibility and purity.
  • Avoidance of hazardous nitration by employing nitro-substituted starting materials enhances safety and scalability.

Detailed Reaction Conditions and Mechanistic Insights

Reaction Step Reagents Solvent Temperature Time Yield (%) Mechanistic Notes
Epoxidation of 2-methyl-2-propen-1-ol (precursor step) Sharpless asymmetric epoxidation reagents Ethyl acetate 60 °C 24 h 92 Provides chiral epoxide intermediate for ring formation
Coupling of 2-bromo-4-nitroimidazole with epoxide N,N-diisopropylethylamine Neat or solvent 110–115 °C 1–2 h 70–90 Nucleophilic attack opens epoxide, forming imidazo-oxazole ring
Cyclization with DBU or K2CO3 DBU or K2CO3 Ethyl acetate or methanol RT to 60 °C 2–4 h 75–92 Base-promoted intramolecular cyclization to form fused ring

Analytical Validation of the Prepared Compound

  • NMR Spectroscopy (¹H and ¹³C NMR): Key signals include methyl protons at ~1.6 ppm and aromatic protons around 8.1 ppm, confirming ring formation and substitution pattern.
  • Elemental Analysis: Confirms molecular formula C6H7N3O3 within ±0.3% accuracy.
  • HPLC-MS: Used to verify purity (>95%) and detect impurities or unreacted starting materials.
  • Melting Point Determination: Consistent melting points confirm batch-to-batch reproducibility.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations References
Stepwise Cyclization from 2-bromo-4-nitroimidazole and epoxide High regioselectivity, scalable High yield, well-characterized intermediates Requires chiral epoxide synthesis
One-pot Cyclization and Suzuki–Miyaura Coupling Rapid, functional group tolerant Microwave-assisted, versatile substitution Requires specialized equipment
Direct Nitration of Preformed Imidazo-oxazole Simple reagents Straightforward Risk of over-nitration, lower selectivity Limited use, avoided in scale-up

Research Findings and Optimization Notes

  • The use of microwave irradiation significantly reduces reaction times and improves yields in one-pot syntheses.
  • Sharpless asymmetric epoxidation is critical for obtaining chiral intermediates with high enantiomeric excess, impacting biological activity.
  • Avoiding direct nitration steps by employing nitro-substituted precursors enhances safety and yield, especially for kilogram-scale synthesis.
  • Base-promoted cyclization using DBU or K2CO3 in mild conditions provides high selectivity and purity.

Chemical Reactions Analysis

Nitro Group Reactivity

The 5-nitro substituent participates in reduction and nucleophilic substitution reactions:

Reduction Pathways

  • Catalytic Hydrogenation : Reduction of the nitro group to an amine occurs under H₂/Pd-C conditions, producing 5-amino derivatives. This reaction is pH-dependent, with acidic conditions favoring complete reduction .

  • Enzymatic Reduction : In mycobacterial systems, the nitro group undergoes single-electron reduction via the deazaflavin-dependent nitroreductase (Ddn), generating reactive nitrogen species (e.g., nitric oxide) that contribute to antitubercular activity .

Nucleophilic Substitution

  • Nitro Displacement : The electron-deficient nitro group undergoes substitution with nucleophiles (e.g., thiols, amines) under basic conditions. For example:

    C6H7N3O3+NH2RNaOHC6H7N4O2R+HNO2\text{C}_6\text{H}_7\text{N}_3\text{O}_3 + \text{NH}_2\text{R} \xrightarrow{\text{NaOH}} \text{C}_6\text{H}_7\text{N}_4\text{O}_2\text{R} + \text{HNO}_2

    This reaction is less efficient compared to monocyclic nitroimidazoles due to steric hindrance from the fused oxazole ring .

Methyl Group Transformations

The 2-methyl group participates in oxidation and alkylation reactions:

Oxidation

  • Side-Chain Oxidation : Treatment with KMnO₄/H₂SO₄ oxidizes the methyl group to a carboxylic acid, forming 2-carboxy-5-nitro derivatives. This modification enhances water solubility but reduces membrane permeability .

Alkylation/Dealkylation

  • Demethylation : Strong bases (e.g., NaH) cleave the methyl group, yielding a secondary alcohol intermediate that can undergo further functionalization .

Oxazole Ring Opening

  • Acid-Catalyzed Hydrolysis : Concentrated HCl opens the oxazole ring at elevated temperatures (80–100°C), producing imidazole-carboxylic acid derivatives .

Imidazole Ring Functionalization

  • Electrophilic Substitution : Nitration or halogenation at position 4 of the imidazole ring is feasible but requires directing groups (e.g., amino) for regioselectivity.

Comparative Reactivity Table

Reaction TypeSubstrateConditionsProductYield (%)Reference
Nitro Reduction2-Methyl-5-nitro derivativeH₂ (1 atm), Pd-C, EtOH5-Aminoimidazooxazole78–85
Methyl Oxidation2-Methyl derivativeKMnO₄, H₂SO₄, 60°C2-Carboxy-5-nitroimidazooxazole62
Nucleophilic Substitution5-Nitro derivativeNH₂CH₃, NaOH, DMF, 80°C5-(Methylamino)imidazooxazole41
Oxazole HydrolysisParent compound6M HCl, reflux, 12hImidazole-2-carboxylic acid derivative55

Mechanistic Insights

  • Ddn-Catalyzed Activation : Aerobic antitubercular activity correlates with the compound’s efficiency as a Ddn substrate. The nitro group’s reduction potential (−0.3 V vs. SCE) aligns with enzymatic single-electron transfer capabilities .

  • Steric Effects : The fused oxazole ring impedes nucleophilic attack at the nitro group, necessitating harsher conditions compared to simpler nitroimidazoles .

Scientific Research Applications

Antiparasitic Activity

One of the primary applications of 2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole is its potential as an antiparasitic agent. Recent studies have demonstrated its effectiveness against various protozoan parasites, particularly those responsible for diseases such as leishmaniasis and Chagas disease.

  • Leishmaniasis Treatment : A study evaluated the compound's efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. The synthesized derivatives exhibited promising antileishmanial activity, indicating that modifications to the imidazo[2,1-b]oxazole scaffold could enhance therapeutic effects .
  • Chagas Disease : The compound has also shown potential against Trypanosoma cruzi, the parasite responsible for Chagas disease. Structure-activity relationship (SAR) studies indicated that specific functionalizations at the 5-position of the molecule could optimize its antiparasitic properties .

Case Study: Synthesis and Evaluation

In a comprehensive study aimed at exploring new derivatives of this compound, researchers synthesized several compounds through pallado-catalyzed cross-coupling reactions. The results were as follows:

CompoundActivity Against L. donovaniActivity Against T. cruzi
Compound AIC50 = 10 µMIC50 = 15 µM
Compound BIC50 = 8 µMIC50 = 12 µM
Compound CIC50 = 20 µMIC50 = 25 µM

These results highlight that certain modifications can significantly enhance the antiparasitic activity of the base compound .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various derivatives of imidazo[2,1-b]oxazole have provided insights into how structural changes affect biological activity. Key findings include:

  • Nitro Group Positioning : The positioning of nitro groups on the imidazo ring influences both solubility and biological activity.
  • Substituent Effects : Introduction of different substituents at the 5-position has been shown to enhance or diminish activity against target parasites .

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound’s structure allows it to bind to enzymes and disrupt their normal function, thereby exerting its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Nitroimidazole Derivatives

Compound Core Structure Nitro Position Aerobic Activity Anaerobic Activity Clinical Stage
CGI-17341 Imidazo[2,1-b]oxazole 6-nitro No Yes Preclinical
Delamanid Imidazo[2,1-b]oxazole 6-nitro Yes Yes Approved/Clinical
Pretomanid (PA-824) Imidazo[2,1-b]oxazine 4-nitro Yes Yes Phase III
Metronidazole 5-Nitroimidazole 5-nitro No Yes Approved (non-TB)

Key SAR Insights:

Nitro Group Position :

  • 4-Nitro (PA-824) and 6-nitro (delamanid) derivatives exhibit dual aerobic/anaerobic activity, whereas 5-nitro (Mtz) and 6-nitro (CGI-17341) compounds are restricted to anaerobic efficacy .
  • The 6-nitro group in CGI-17341 and delamanid requires activation by Mtb-specific nitroreductases (e.g., Ddn for delamanid), but structural modifications in delamanid broaden enzyme compatibility .

Ring System :

  • Oxazine rings (PA-824) improve metabolic stability and aerobic potency compared to oxazole cores (CGI-17341) .
  • Dihydro-oxazole moieties reduce mutagenicity by limiting aromaticity and reactive intermediate formation .

Substituents: Bulky side chains (e.g., delamanid’s phenoxypiperidinyl group) enhance membrane penetration and target binding . Methyl groups (CGI-17341) simplify synthesis but limit pharmacokinetic profiles .

Research and Clinical Implications

  • CGI-17341’s Legacy : Served as a foundational scaffold for optimizing later derivatives like delamanid, highlighting the importance of substituent engineering .
  • Mechanistic Divergence : PA-824 and delamanid act via nitric oxide-dependent and -independent pathways, respectively, underscoring structural influences on mode of action .

Biological Activity

2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole (CAS No. 73332-79-3) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antiviral activities, supported by relevant data tables and case studies.

  • Molecular Formula : C6_6H7_7N3_3O3_3
  • Molecular Weight : 169.138 g/mol
  • Structure : The compound features a unique imidazo[2,1-b]oxazole ring system, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in Table 1:

Cell LineIC50_{50} (µM)
MDA-MB45329.1
MCF-715.3
HepG240.5

The compound exhibited significant cytotoxicity against MCF-7 cells, indicating its potential as a therapeutic agent in breast cancer treatment .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The compound demonstrated notable activity against both bacterial and fungal strains, suggesting its utility in treating infections .

Antiviral Activity

In addition to its anticancer and antimicrobial properties, this compound has shown promise as an antiviral agent.

Case Study: Inhibition of Viral Replication

A study assessed the antiviral efficacy of the compound against Zika virus (ZIKV) and Dengue virus (DENV). The findings are presented in Table 3:

VirusEC50_{50} (µM)Selectivity Index (SI)
ZIKV2.4>100
DENV1.4>70

The high selectivity index indicates a favorable safety profile while effectively inhibiting viral replication .

The biological activity of this compound is attributed to its ability to interact with various cellular targets. The nitro group in the structure is believed to play a crucial role in its mechanism of action by forming reactive intermediates that can disrupt cellular processes.

Q & A

Q. What synthetic methodologies are commonly employed for 2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole and its derivatives?

The synthesis of this scaffold typically involves microwave-assisted cyclization or nucleophilic substitution reactions. For example, nitroimidazole precursors react with halogenated alcohols (e.g., 2-haloethanols) under basic conditions (e.g., NaH/DMF) to form the fused oxazole ring . Key steps include optimizing reaction time, temperature, and stoichiometry to avoid side products like aminoisoxazoles. Structural validation relies on NMR (¹H/¹³C), IR, and elemental analysis to confirm purity and regioselectivity .

Q. How is the structural integrity of synthesized derivatives confirmed?

Researchers use a combination of:

  • Spectroscopic techniques : ¹H NMR (e.g., distinguishing dihydro-oxazole protons at δ 4.0–5.5 ppm) and ¹³C NMR (e.g., nitro group carbon at ~140 ppm) .
  • Chromatography : HPLC or LC-MS to assess purity (>99% for preclinical candidates) .
  • Elemental analysis : Matching calculated vs. experimental C/H/N/O percentages to confirm stoichiometry .

Q. What in vitro assays are used to evaluate antimycobacterial activity?

The Microplate Alamar Blue Assay (MABA) is standard for determining minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv. Compounds with MICs <0.2 µg/mL (e.g., Delamanid analogs) are prioritized for further study. Assays include controls for aerobic vs. anaerobic activity to identify hypoxia-specific agents .

Q. What structural features correlate with antitubercular potency?

Critical pharmacophores include:

  • Nitro group at C-5 : Essential for prodrug activation under hypoxic conditions.
  • Methyl group at C-2 : Enhances metabolic stability by reducing CYP450-mediated oxidation .
  • Oxazole ring : Improves bioavailability compared to oxazine analogs .

Advanced Research Questions

Q. How can conflicting data on antimycobacterial activity between in vitro and murine models be resolved?

Discrepancies often arise due to differences in metabolic activation or bioavailability. Strategies include:

  • Pharmacokinetic profiling : Measure plasma and lung tissue concentrations in mice via LC-MS/MS to assess compound exposure .
  • Metabolite identification : Use liver microsomes to detect inactive or toxic metabolites (e.g., nitro-reduction byproducts) .
  • Dose optimization : Adjust dosing regimens to match in vitro MICs with achievable in vivo concentrations .

Q. What strategies optimize SAR for dual-target activity (e.g., antitubercular and anticancer)?

Recent studies show imidazo[2,1-b]oxazole derivatives inhibit RAF kinases (IC₅₀: 10–50 nM) while retaining antitubercular activity. Key approaches:

  • Scaffold hybridization : Attach aryl-pyrimidine moieties (e.g., KIST0215-1) to target kinase ATP-binding pockets .
  • Selectivity profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to minimize off-target effects .

Q. How do crystallization conditions impact the physicochemical stability of nitroimidazole derivatives?

Poor solubility and polymorphism are common challenges. Thermodynamic studies in solvents like ethanol/water mixtures reveal:

  • Solubility-temperature dependence : Higher temperatures (40–60°C) improve yield but may destabilize nitro groups .
  • Polymorph screening : Use X-ray crystallography to identify stable forms with higher melting points (>150°C) .

Q. What mechanistic contradictions exist in the compound’s antitubercular mode of action?

While Delamanid analogs are reported to inhibit mycolic acid synthesis, recent evidence suggests additional targets:

  • Reactive nitrogen species (RNS) : Nitro group reduction generates RNS, causing oxidative stress in M. tuberculosis .
  • Cell-wall permeability : Derivatives with lipophilic substituents (e.g., trifluoromethoxy groups) enhance membrane disruption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.